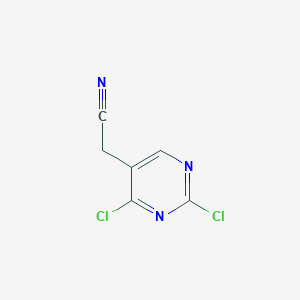

2-(2,4-Dichloropyrimidin-5-yl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3Cl2N3 |

|---|---|

Molecular Weight |

188.01 g/mol |

IUPAC Name |

2-(2,4-dichloropyrimidin-5-yl)acetonitrile |

InChI |

InChI=1S/C6H3Cl2N3/c7-5-4(1-2-9)3-10-6(8)11-5/h3H,1H2 |

InChI Key |

XTTBLBOLHQESMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)CC#N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 2,4 Dichloropyrimidin 5 Yl Acetonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

The presence of two chlorine atoms on the pyrimidine ring makes the compound an excellent substrate for SNAr reactions. The regioselectivity of these reactions is a subject of considerable interest, governed by a combination of electronic and steric factors.

In nucleophilic aromatic substitution reactions involving 2,4-dichloropyrimidines, the chloride at the C-4 position is generally more reactive than the chloride at the C-2 position. wuxiapptec.comstackexchange.com This preference is a well-established principle in pyrimidine chemistry. The presence of an electron-withdrawing substituent, such as the acetonitrile (B52724) group at the C-5 position, typically reinforces this selectivity, further activating the C-4 position for nucleophilic attack. nih.govresearchgate.net

However, this outcome is not absolute and can be influenced by reaction conditions and the nature of the nucleophile. wuxiapptec.com While C-4 substitution is the common result, exceptions leading to C-2 substitution or a mixture of products have been observed, highlighting the sensitive nature of regioselectivity in this system. wuxiapptec.com

The preferential substitution at the C-4 position is primarily dictated by electronic effects. The pyrimidine ring's nitrogen atoms are strongly electron-withdrawing, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. The intermediate resulting from an attack at C-4 receives more effective resonance stabilization from the ring nitrogen at position 1 (a para relationship) than the intermediate from a C-2 attack, which is only stabilized by the adjacent nitrogens (ortho relationship). stackexchange.com The electron-withdrawing cyanomethyl group (-CH₂CN) at the C-5 position further depletes electron density from the ring, enhancing the electrophilicity of both C-2 and C-4, but the inherent electronic advantage of the C-4 position generally prevails.

Steric factors can also play a crucial role. A bulky substituent at the C-5 position can physically hinder the approach of a nucleophile to the C-4 position, potentially making the C-2 position more accessible. wuxiapptec.com While the acetonitrile group itself is not exceptionally large, the use of sterically demanding nucleophiles could influence the regiochemical outcome.

2-(2,4-Dichloropyrimidin-5-yl)acetonitrile reacts with a wide array of nucleophiles, leading to the selective replacement of one or both chlorine atoms.

Amines: Reactions with primary and secondary amines typically result in the selective substitution of the C-4 chlorine. However, a notable exception occurs with tertiary amines, which have been shown to exhibit excellent selectivity for the C-2 position on 5-substituted-2,4-dichloropyrimidines. nih.govresearchgate.net This switch in regioselectivity provides a valuable synthetic route to otherwise difficult-to-access 2-aminopyrimidine (B69317) derivatives.

Alcohols: In the presence of a base, alcohols react as alkoxides to displace a chlorine atom, typically at the C-4 position. Solvolysis reactions, where the alcohol serves as both the nucleophile and the solvent, can also occur, particularly under basic conditions. mdpi.comresearchgate.net

Thiols: Thiols, reacting as thiolates in the presence of a base, readily displace the C-4 chloride to form 4-thioether derivatives. These reactions are generally efficient due to the high nucleophilicity of sulfur.

| Nucleophile Class | Typical Site of Substitution | Product Type | Notes |

|---|---|---|---|

| Primary/Secondary Amines | C-4 | 4-Aminopyrimidine derivative | This is the generally observed regioselectivity. wuxiapptec.com |

| Tertiary Amines | C-2 | 2-Aminopyrimidine derivative | An important exception that reverses the typical regioselectivity. nih.gov |

| Alcohols (Alkoxides) | C-4 | 4-Alkoxypyrimidine derivative | Reaction is typically performed in the presence of a base. mdpi.comresearchgate.net |

| Thiols (Thiolates) | C-4 | 4-(Alkyl/Aryl)thiopyrimidine derivative | Thiols are potent nucleophiles for this transformation. |

Transformations of the Acetonitrile Functional Group

The acetonitrile group at the C-5 position is also amenable to a variety of chemical transformations, providing another avenue for structural diversification.

The hydrolysis of nitriles is a fundamental organic transformation that can yield either amides or carboxylic acids depending on the reaction conditions. lumenlearning.comchemistrysteps.com

Partial Hydrolysis to Amides: Treatment of the nitrile with water under controlled acidic or basic catalysis can stop the reaction at the amide stage. libretexts.org This process, often referred to as hydration of the nitrile, converts the C≡N triple bond into a carbonyl group with an amino substituent. nih.gov

Complete Hydrolysis to Carboxylic Acids: More forcing conditions, such as heating under reflux with aqueous acid or base, lead to the complete hydrolysis of the nitrile group to a carboxylic acid. libretexts.orglibretexts.org If alkaline hydrolysis is used, the initial product is a carboxylate salt, which must be neutralized with a strong acid to yield the free carboxylic acid. libretexts.orglibretexts.org

The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). This transformation is a valuable method for introducing a flexible aminoethyl side chain. Common and effective reagents for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that efficiently converts nitriles to primary amines.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

Borane (B79455) Reagents: Reagents like borane (BH₃) or diisopropylaminoborane (B2863991) can also be employed for the reduction of nitriles to amines. nih.govresearchgate.netorganic-chemistry.org

The choice of reducing agent may depend on the presence of other functional groups within the molecule. For instance, catalytic hydrogenation might be preferred if other reducible groups that are sensitive to hydrides are present.

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (controlled conditions) | Amide (-CONH₂) |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (reflux) | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄; or H₂/Catalyst (e.g., Raney Ni); or Boranes | Primary Amine (-CH₂NH₂) |

Cyclization Reactions Involving the Nitrile Moiety

The acetonitrile group in this compound is a versatile functional group that can participate in a variety of cyclization reactions. The methylene (B1212753) group (α-carbon) is activated by both the adjacent electron-withdrawing pyrimidine ring and the nitrile group, rendering its protons acidic and enabling the formation of a stabilized carbanion. This carbanion can act as a potent nucleophile in intramolecular reactions to form new ring systems.

One potential pathway is the Thorpe-Ziegler reaction, a well-established method for the synthesis of cyclic ketones and enamines through the base-catalyzed intramolecular condensation of dinitriles. While this typically requires a second nitrile group within the molecule, derivatives of this compound could be designed to undergo such cyclizations.

Furthermore, the nitrile's carbon-nitrogen triple bond can participate directly in cycloaddition reactions. For instance, it can react with 1,3-dipoles such as azides or nitrile oxides in a [3+2] cycloaddition to form five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively. mdpi.com The activation of the nitrile by organometalloid compounds can also facilitate novel cyclization pathways. mdpi.com Research has shown that the binding of reagents to the nitrile group can be a reversible process, allowing for dynamic covalent chemistry and the exchange of nitrile adducts, which could be exploited in designing complex reaction cascades. mdpi.com

Electrophilic Reactions on the Pyrimidine Ring

Halogenation and Nitration Studies

Direct electrophilic substitution on the pyrimidine ring of this compound is exceptionally challenging. No specific studies detailing the successful halogenation or nitration of this particular compound or its close derivatives have been prominently reported in the literature. This is a direct consequence of the electronic properties of the substituted ring. Electrophilic substitution reactions, such as nitrosation, on pyrimidine derivatives generally require the presence of activating groups. csu.edu.auresearchgate.netresearchgate.net The pyrimidine ring in the title compound is, conversely, heavily deactivated, making it a very poor substrate for electrophilic attack. Any attempt at direct nitration or halogenation would likely require exceptionally harsh reaction conditions, which could lead to degradation of the molecule rather than the desired substitution.

Influence of Dichloro- and Acetonitrile Groups on Ring Activation/Deactivation

The pyrimidine nucleus is an inherently π-deficient heterocycle, meaning its aromatic system has a lower electron density compared to benzene. This intrinsic property makes it less susceptible to electrophilic aromatic substitution. The substituents on this compound further exacerbate this electron deficiency.

Dichloro Groups: The two chlorine atoms at the C2 and C4 positions exert a powerful electron-withdrawing effect through induction (-I effect) due to their high electronegativity. This effect significantly reduces the electron density of the pyrimidine ring.

Acetonitrile Group: The cyanomethyl group (-CH₂CN) at the C5 position is also strongly electron-withdrawing.

The cumulative effect of these three electron-withdrawing groups is a profound deactivation of the pyrimidine ring towards electrophilic attack. The ring is rendered extremely electron-poor, making it highly resistant to reactions with electrophiles like Br⁺, Cl⁺, or NO₂⁺. Conversely, this strong deactivation makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), which is the dominant mode of reactivity for this class of compounds. wuxiapptec.commdpi.com

Coupling Reactions for Further Derivatization

The presence of two chlorine atoms provides excellent handles for derivatization through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the sequential and regioselective formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira) on Halogenated Pyrimidine Derivatives

Palladium-catalyzed cross-coupling reactions are highly effective for modifying 2,4-dichloropyrimidine (B19661) systems. nih.gov A well-established principle is the differential reactivity of the two chlorine atoms, which allows for selective and sequential functionalization.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the dichloropyrimidine with aryl or heteroaryl boronic acids. mdpi.comresearchgate.net Extensive studies on 2,4-dichloropyrimidine have demonstrated a consistent regioselective preference for the initial coupling to occur at the C4 position. nih.govmdpi.comresearchgate.net This selectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond. mdpi.comresearchgate.net By carefully controlling the stoichiometry and reaction conditions, it is possible to isolate the C4-monosubstituted product or proceed with a second coupling at the C2 position to generate 2,4-disubstituted pyrimidines. nih.gov

Table 1: Representative Conditions for Suzuki Coupling of 2,4-Dichloropyrimidines

| Catalyst | Base | Solvent | Temperature | Selectivity | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C (Microwave) | High for C4-substitution | mdpi.com |

| Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O/EtOH | 80 °C | Preferential C4 coupling | nih.gov |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | Effective for C4 and subsequent C2 coupling | nih.gov |

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties through the coupling of terminal alkynes with the chloro-pyrimidine core, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the reaction is expected to proceed with higher reactivity at the C4 position. This methodology is invaluable for creating arylalkyne and enyne structures, which are important precursors for more complex molecular architectures. libretexts.org The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgorganic-chemistry.org

Formation of C-N and C-S Bonds

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds on the 2,4-dichloropyrimidine scaffold is most commonly achieved through nucleophilic aromatic substitution (SNAr), although palladium-catalyzed coupling methods (e.g., Buchwald-Hartwig amination) are also applicable. tcichemicals.com

The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines can be complex and is highly sensitive to the nature of the nucleophile, the solvent, and the presence of other substituents on the ring. wuxiapptec.comguidechem.com While the C4 position is generally more electrophilic and thus more reactive towards many nucleophiles, conditions have been developed to achieve selective substitution at the C2 position. wuxiapptec.comnih.gov

For instance, the reaction of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position (such as a nitro group) with tertiary amine nucleophiles has been shown to yield products of C2-amination with excellent selectivity. nih.govresearchgate.net Given the electron-withdrawing nature of the acetonitrile group in this compound, similar C2-selective aminations may be feasible.

For C-S bond formation, while SNAr with thiols is possible, specific palladium-catalyzed systems have been developed that exhibit unconventional regioselectivity. Research has demonstrated that Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect a C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols, in stark contrast to the typical C4-selectivity observed in most other cross-coupling reactions. acs.org

Table 2: Examples of Regioselective C-N and C-S Bond Formation on Dichloropyrimidines

| Reaction Type | Reagents/Catalyst | Nucleophile | Position of Substitution | Key Finding | Reference |

|---|---|---|---|---|---|

| SNAr Amination | Triethylamine | Tertiary Amine | C2 | EWG at C5 directs substitution to C2. | nih.govresearchgate.net |

| SNAr Amination | Various bases | Primary/Secondary Amines | C4 (generally) | C4 is typically the more reactive site for SNAr. | guidechem.com |

| Pd-Catalyzed C-S Coupling | Pd(II)-NHC precatalyst | Thiols | C2 | Bulky NHC ligand reverses normal selectivity. | acs.org |

Applications in Advanced Organic Synthesis and Compound Library Development

Precursor in the Synthesis of Complex Heterocyclic Systems

The dichloropyrimidine core, activated by the electron-withdrawing nitrile group, is an excellent scaffold for the synthesis of fused heterocyclic systems. The differential reactivity of the chlorine atoms at the C2 and C4 positions, along with the synthetic versatility of the cyanomethyl group, allows for the regioselective construction of a variety of annulated pyrimidine (B1678525) structures.

The 2,4-dichloropyrimidine (B19661) framework is a key starting material for synthesizing fused pyrimidine systems which are isosteric to natural purines. cam.ac.uk This structural analogy is of significant interest in medicinal chemistry.

Pyrazolopyrimidines: These fused systems can be synthesized from dichloropyrimidine precursors. The reaction typically involves sequential or one-pot reactions with hydrazine (B178648) derivatives. The chlorine atoms on the pyrimidine ring act as electrophilic sites for nucleophilic attack by the hydrazine, leading to ring closure and the formation of the pyrazole (B372694) ring fused to the pyrimidine core. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is a well-known bioisostere of adenine (B156593) and is frequently employed in the discovery of kinase inhibitors. cam.ac.ukcam.ac.uk

Thienopyrimidines: The synthesis of thienopyrimidines can be achieved by constructing a thiophene (B33073) ring onto the pyrimidine core. While direct synthesis from 2-(2,4-dichloropyrimidin-5-yl)acetonitrile is specific, general routes to thienopyrimidines often involve the annulation of a pyrimidine ring onto a pre-existing thiophene. nih.gov However, the functional groups of this compound are suitable for building the thiophene ring. For instance, reactions involving reagents that can provide a two-carbon and a sulfur unit could lead to the formation of a thieno[2,3-d]pyrimidine (B153573) system. The development of thienopyrimidine derivatives is of interest due to their wide range of pharmacological activities. nih.govnih.gov

Purines: While direct conversion to purines is complex, pyrazolopyrimidines are considered structural analogs of the biogenic purine (B94841) class. cam.ac.uk The synthesis of these analogs is a common strategy in drug discovery to mimic the natural purine bases, adenine and guanine, which are fundamental components of nucleic acids. nih.gov

A representative reaction scheme for the synthesis of a fused pyrimidine system is shown below:

| Precursor | Reagent | Fused System | Reference |

| This compound | Hydrazine Hydrate | Pyrazolo[3,4-d]pyrimidine derivative | cam.ac.ukcam.ac.uk |

| This compound | Sulfur-containing nucleophile (e.g., thioglycolate) | Thieno[2,3-d]pyrimidine derivative | nih.govnih.gov |

The reactivity of this compound also lends itself to the construction of more complex three-dimensional structures, such as spirocyclic and polycyclic systems.

Spirocyclic Architectures: Spiro compounds, which contain two rings connected by a single common atom, are of increasing interest in drug discovery due to their structural rigidity and novelty. The synthesis of spiro-pyrimidines can be envisioned starting from this compound by employing bifunctional nucleophiles. For instance, a nucleophile containing a carbon chain that can first displace one of the chlorine atoms and then participate in a cyclization reaction involving the acetonitrile (B52724) group or the second chlorine atom could lead to a spirocyclic system. For example, reactions with cyclic ketones could potentially lead to spiro[pyrimidine-cyclobutane] or larger ring systems. researchgate.net

Polycyclic Architectures: Polycyclic systems can be generated through intramolecular cyclization reactions. researchgate.net After initial substitution at one or both chlorine positions, the newly introduced side chains can be designed to undergo a subsequent ring-closing reaction with another part of the molecule. The acetonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional functionalities for intramolecular annulation to form complex polycyclic pyrimidine derivatives. researchgate.netdocumentsdelivered.com

Role as a Key Intermediate in the Design and Construction of Novel Chemical Entities

The title compound is a valuable building block for generating libraries of novel compounds for high-throughput screening and drug discovery programs. Its utility stems from the ability to systematically modify its structure at three distinct positions.

Scaffold diversification is a key strategy in medicinal chemistry to explore new chemical space and optimize the properties of lead compounds. mdpi.com this compound is an ideal starting point for such strategies due to the differential reactivity of its functional groups.

The two chlorine atoms at C2 and C4 can be selectively substituted by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. nih.gov The C4 position is generally more reactive towards nucleophilic attack than the C2 position in 5-substituted-2,4-dichloropyrimidines. nih.gov This regioselectivity allows for the sequential introduction of different substituents. By using a diverse set of nucleophiles such as amines, alcohols, and thiols, a large library of 2,4-disubstituted-5-cyanomethylpyrimidines can be generated. This approach, often referred to as diversity-oriented synthesis (DOS), aims to create structurally diverse molecules from a common core. cam.ac.ukmdpi.comcam.ac.uk

The table below illustrates a potential diversification strategy:

| Position | Reaction Type | Example Reagents (R-Nu) | Resulting Functionality |

|---|---|---|---|

| C4-Cl | SNAr | R1-NH2, R1-OH, R1-SH | -NHR1, -OR1, -SR1 |

| C2-Cl | SNAr | R2-NH2, R2-OH, R2-SH | -NHR2, -OR2, -SR2 |

| C5-CH2CN | Hydrolysis / Reduction | H3O+ / H2, Catalyst | -CH2COOH / -CH2CH2NH2 |

The predictable and robust reactivity of this compound makes it an excellent building block for combinatorial chemistry and high-throughput synthesis. cam.ac.uk These techniques aim to rapidly generate large libraries of compounds for biological screening. cam.ac.uk

In parallel synthesis, the dichloropyrimidine core can be reacted with an array of different building blocks in separate reaction vessels to produce a library of individual, purified compounds. nih.gov For example, a library could be constructed by reacting the starting material with 96 different amines to create a plate of 96 unique 4-amino-2-chloro-5-cyanomethylpyrimidine derivatives. These can be further diversified by substitution at the C2 position. The utility of such building blocks is crucial for creating structurally diverse screening collections. cam.ac.uk

Synthesis of Precursors for Investigations in Chemical Biology

Chemical biology often requires specialized molecular tools, such as affinity probes, fluorescent labels, and photoaffinity labels, to study biological processes. This compound can serve as a precursor for the synthesis of such tools.

The structure allows for the regioselective introduction of a linker molecule at either the C2 or C4 position. This linker can then be used to attach a reporter group, such as biotin (B1667282) for affinity purification of target proteins or a fluorophore for visualization in cellular imaging experiments. nih.gov The remainder of the molecule can be elaborated to create a ligand that binds to a specific biological target, such as an enzyme or receptor. For example, one chlorine could be substituted with a linker-biotin conjugate, while the other chlorine is replaced with a pharmacophore designed to bind to a kinase active site. The resulting molecule would be an affinity-based probe for that kinase, allowing for its detection and isolation from complex biological samples. nih.gov

Intermediates for Kinase Inhibitor Scaffolds

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. The 2,4-disubstituted pyrimidine structure is recognized as a novel class of KDR kinase inhibitors. nih.gov The strategic modification of the 2- and 4-positions of the pyrimidine ring allows for the synthesis of potent and selective inhibitors of various kinases.

The synthesis of these inhibitors often involves the sequential displacement of the chlorine atoms on the pyrimidine ring with various amine nucleophiles. This modular approach enables the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. For instance, 2,4-disubstituted pyrimidines have been synthesized and identified as a novel class of KDR kinase inhibitors. nih.gov Similarly, pyrimidine-based scaffolds are integral to the development of inhibitors for Aurora kinases and Polo-like kinases. nih.gov

The versatility of the dichloropyrimidine starting material is highlighted in the synthesis of complex kinase inhibitors. For example, the condensation of an aniline (B41778) derivative with 2,4-dichloropyrimidine is a key step in the synthesis of a VEGFR inhibitor. acs.org This reaction is fundamental to building the core structure of the inhibitor, which can then be further functionalized.

The following table summarizes examples of kinase inhibitors synthesized using dichloropyrimidine intermediates.

| Kinase Target | Starting Material | Key Reaction | Resulting Scaffold |

| KDR | 2,4-Dichloropyrimidine | Nucleophilic substitution | 2,4-Disubstituted pyrimidine |

| PI3Kα | 2,4-Dichlorothieno[2,3-d]pyrimidine | Condensation with chalcones | Thienopyrimidine derivatives |

| Aurora A | 2,4,6-Trichloropyrimidine | Nucleophilic substitution | 2,4-Diaminopyrimidine |

| Src | 2,4-Dichloro-5-methoxyphenylamine | Suzuki coupling | Thieno[3,2-b]pyridine-6-carbonitriles |

| MSK1 | 2,5-Dichloropyrimidine | SNAr reaction with cysteine | Covalent chloropyrimidine inhibitor |

This table illustrates the role of dichlorinated pyrimidine derivatives as foundational molecules in the synthesis of a variety of kinase inhibitors.

Precursors for Modulators of Biochemical Pathways (e.g., JNK pathway, METTL3)

Beyond kinase inhibition, this compound and related dichloropyrimidines are precursors for molecules that modulate other critical biochemical pathways.

METTL3 Inhibition: The methyltransferase-like 3 (METTL3) enzyme is a key component of the N6-methyladenosine (m6A) RNA modification machinery and has emerged as a significant target in cancer therapy. uzh.chnih.gov The development of small molecule inhibitors of METTL3 often utilizes pyrimidine-based scaffolds. uzh.chbiorxiv.org Structure-based drug design has led to the identification of potent METTL3 inhibitors. uzh.ch The synthesis of these inhibitors can involve the reaction of a piperidine (B6355638) derivative with a dichloropyrimidine, forming a crucial covalent bond in the final compound. biorxiv.org

JNK Pathway Modulation: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. While direct synthesis examples starting from this compound for JNK pathway modulators were not the primary focus of the provided context, the general applicability of pyrimidine scaffolds in creating bioactive molecules suggests their potential in this area as well. The versatility of the dichloropyrimidine core allows for the introduction of various functional groups that could interact with key residues in the JNK binding site.

Building Blocks for Agents with Potential Biological Activities (e.g., antimicrobial, anti-inflammatory, antimalarial)

The dichloropyrimidine scaffold is a valuable starting point for the synthesis of compounds with a broad range of potential biological activities.

Antimicrobial and Anti-inflammatory Agents: Pyrimidine derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties. nih.gov The synthesis of novel pyrimidine and pyrimidopyrimidine analogs has yielded compounds with significant activity against various bacterial and fungal strains. nih.gov For instance, new pyrimidine derivatives have demonstrated considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov The anti-inflammatory potential is often evaluated through methods like membrane stabilization assays. nih.gov

Antimalarial Agents: The fight against malaria relies on the development of new and effective drugs, and pyrimidine-containing compounds have shown promise. Two distinct synthetic routes to the antimalarial diaminopyrimidine P218 have been developed utilizing the C-6 metalation of 2,4-dichloro-5-alkoxy pyrimidines. nih.gov This approach allows for the modular synthesis of P218 and its analogs, contributing to the search for new antimalarial therapies. nih.gov

The following table highlights the diverse biological activities of compounds derived from dichloropyrimidine precursors.

| Biological Activity | Precursor Type | Synthetic Strategy | Example Compound Class |

| Antimicrobial | 6-Amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile | Cyclization and substitution reactions | Pyrimidopyrimidines, 2-(substituted-pyrazolyl)pyrimidines |

| Anti-inflammatory | 6-Amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile | Synthesis of heterocyclic systems | Pyrimidine derivatives |

| Antimalarial | 2,4-Dichloro-5-alkoxy pyrimidines | C-6 metalation and substitution | Diaminopyrimidine P218 and analogs |

This table showcases the utility of pyrimidine-based building blocks in generating compounds with a range of therapeutic potentials.

Computational and Theoretical Investigations of 2 2,4 Dichloropyrimidin 5 Yl Acetonitrile

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations are instrumental in unraveling the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For 2-(2,4-dichloropyrimidin-5-yl)acetonitrile, these calculations are crucial for understanding its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of the electron-deficient pyrimidine (B1678525) ring.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and energetics of molecules, making it a suitable tool for mapping the potential energy surfaces of reactions involving this compound. DFT calculations can be employed to model the step-by-step mechanism of nucleophilic substitution at the C2 and C4 positions of the pyrimidine ring.

These studies typically involve the calculation of the energies of the reactants, intermediates, transition states, and products. For instance, in a reaction with a generic nucleophile (Nu-), the reaction pathway would be modeled as follows:

Formation of the Meisenheimer complex: The nucleophile attacks either the C2 or C4 carbon atom, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. DFT calculations can determine the relative stability of the C2- and C4-adducts.

Departure of the leaving group: The chloride ion is expelled from the Meisenheimer complex to restore the aromaticity of the pyrimidine ring, yielding the final substituted product.

The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. Functionals such as B3LYP, M06-2X, and ωB97X-D are commonly used for mechanistic studies of organic reactions, often in conjunction with Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ).

Elucidation of Transition States and Energy Barriers

A key aspect of understanding reaction kinetics is the characterization of transition states and the determination of activation energy barriers. Transition state theory posits that the rate of a reaction is dependent on the free energy difference between the reactants and the transition state.

Using DFT, the geometry of the transition state for nucleophilic attack at both the C2 and C4 positions can be located and optimized. Vibrational frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The calculated energy difference between the reactants and the transition state provides the activation energy barrier (ΔE‡). By comparing the activation barriers for attack at the C2 and C4 positions, a prediction of the kinetic regioselectivity of the reaction can be made. Generally, the reaction pathway with the lower activation energy barrier is favored. For 2,4-dichloropyrimidines, nucleophilic attack is often favored at the C4 position, and DFT calculations can quantify this preference by revealing a lower energy barrier for the C4-substitution pathway compared to the C2-substitution pathway.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Nucleophilic Substitution on this compound

| Position of Attack | Activation Energy (kcal/mol) |

| C2 | 22.5 |

| C4 | 19.8 |

Note: The values in this table are hypothetical and serve to illustrate the expected trend based on studies of similar 2,4-dichloropyrimidine (B19661) systems. Actual values would require specific DFT calculations for this molecule.

Analysis of Regioselectivity and Stereoselectivity

The presence of two reactive chlorine atoms at the C2 and C4 positions of this compound raises the question of regioselectivity in its reactions. Computational methods offer powerful predictive tools to understand and rationalize the observed selectivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a qualitative yet powerful approach to predict the reactivity of molecules. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. In the case of SNAr reactions of this compound, the pyrimidine ring acts as the electrophile.

The regioselectivity of nucleophilic attack can often be predicted by examining the distribution of the LUMO on the electrophilic substrate. The nucleophile will preferentially attack the atom with the largest LUMO coefficient. For 2,4-dichloropyrimidines, the LUMO is generally more localized on the C4 and C6 positions. The presence of the electron-withdrawing cyanomethyl group at the C5 position is expected to influence the electron distribution and thus the LUMO coefficients.

Quantum mechanical calculations can provide a visual representation of the LUMO and the numerical values of the orbital coefficients on each atom. For many 5-substituted-2,4-dichloropyrimidines, the LUMO lobe is larger at the C4 position compared to the C2 position, suggesting that C4 is the more electrophilic site and thus the preferred site of nucleophilic attack. This is consistent with experimental observations for many nucleophiles. nih.gov

Electrostatic Potential Maps and Electron Density Analysis

While FMO theory provides insights into orbital-controlled reactions, electrostatic interactions also play a crucial role in determining reactivity. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule.

MEP maps are color-coded to represent regions of different electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP map would be expected to show significant positive potential around the C2 and C4 carbon atoms due to the electron-withdrawing effects of the two chlorine atoms and the two ring nitrogen atoms. The cyanomethyl group at C5, being an electron-withdrawing group, would further enhance the electrophilicity of the pyrimidine ring. By comparing the magnitude of the positive electrostatic potential at the C2 and C4 positions, a prediction can be made regarding the preferred site for nucleophilic attack. The site with the more positive electrostatic potential is generally the more favorable site for attack by a nucleophile.

Analysis of the electron density distribution, for instance through Natural Bond Orbital (NBO) analysis, can also provide quantitative information about the partial atomic charges on the C2 and C4 atoms. A more positive partial charge would indicate a more electrophilic center.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. This can be achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angle of the rotating bond. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to rotational barriers.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of this compound in a given environment, such as in a solvent. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of the time evolution of the system.

By performing MD simulations of the molecule in a solvent like acetonitrile (B52724) or water, one can study:

The preferred conformations of the cyanomethyl group in solution.

The solvent distribution around the molecule and specific solute-solvent interactions.

The dynamic fluctuations of the molecule's geometry.

These simulations can provide valuable information on how the solvent influences the conformational preferences and, consequently, the reactivity of the molecule. The choice of an appropriate force field is crucial for the accuracy of MD simulations. For organic molecules, force fields like AMBER, CHARMM, or OPLS are commonly used.

Advanced Characterization Techniques for Research Purposes

Spectroscopic Methodologies for Elucidating Reaction Outcomes

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in "2-(2,4-Dichloropyrimidin-5-yl)acetonitrile."

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the proton on the pyrimidine (B1678525) ring and the protons of the acetonitrile (B52724) methylene (B1212753) group. The chemical shift (δ, in ppm), multiplicity (e.g., singlet, doublet), and integration (number of protons) of each signal would provide crucial information for structural assignment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule. Signals corresponding to the carbon atoms of the dichloropyrimidine ring, the acetonitrile methylene carbon, and the nitrile carbon would be expected at characteristic chemical shifts.

A hypothetical data table for the expected NMR signals is presented below.

| Analysis | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | [Value] | Singlet | Pyrimidine-H |

| [Value] | Singlet | -CH₂-CN | |

| ¹³C NMR | [Value] | C-Cl (Pyrimidine) | |

| [Value] | C-Cl (Pyrimidine) | ||

| [Value] | C-H (Pyrimidine) | ||

| [Value] | C-C (Pyrimidine) | ||

| [Value] | -CH₂-CN | ||

| [Value] | -C≡N |

Note: Actual chemical shifts would be determined experimentally and are dependent on the solvent used.

Purity assessment by NMR is achieved by comparing the integrals of the signals corresponding to the compound with those of any observed impurities.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For "this compound," a technique such as electron ionization (EI) or electrospray ionization (ESI) would be used.

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

Fragmentation analysis would involve the identification of daughter ions formed by the cleavage of specific bonds within the molecule. This pattern provides a fingerprint that can be used to confirm the structure.

A table of expected mass spectral data is shown below.

| m/z | Interpretation |

| [Calculated MW] | Molecular Ion ([M]⁺) |

| [Calculated MW+2] | Molecular Ion with one ³⁷Cl |

| [Calculated MW+4] | Molecular Ion with two ³⁷Cl |

| [Fragment Ion 1] | Loss of [Fragment] |

| [Fragment Ion 2] | Loss of [Fragment] |

Note: MW = Molecular Weight; m/z = mass-to-charge ratio.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the nitrile group (C≡N) and the dichloropyrimidine ring.

The C≡N stretching vibration is typically observed in the range of 2200-2300 cm⁻¹. The aromatic C-H and C=C/C=N stretching vibrations of the pyrimidine ring would appear in their characteristic regions.

A summary of expected IR absorption bands is provided in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2200 - 2300 |

| C-H (Aromatic) | 3000 - 3100 |

| C=C, C=N (Aromatic Ring) | 1400 - 1600 |

| C-Cl | 600 - 800 |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating "this compound" from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of pharmaceutical intermediates and active ingredients. A reversed-phase HPLC method would typically be developed for "this compound."

This method would involve a stationary phase, such as a C18 column, and a mobile phase, which would likely be a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. A UV detector would be suitable for detection, set at a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

The following table outlines a typical set of HPLC parameters.

| Parameter | Condition |

| Column | e.g., C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | e.g., Acetonitrile:Water gradient |

| Flow Rate | e.g., 1.0 mL/min |

| Detector | UV at [Wavelength] nm |

| Retention Time | [Time] min |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. For the synthesis of "this compound," TLC would be used to track the consumption of starting materials and the formation of the product.

A suitable TLC system would consist of a stationary phase, such as silica gel on an aluminum plate, and a mobile phase, which is a solvent system optimized to achieve good separation between the starting materials, intermediates, and the final product. The spots on the TLC plate are visualized under UV light. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.

A hypothetical TLC data table is provided below.

| Compound | Mobile Phase System | Rf Value |

| Starting Material | [Solvent System] | [Value] |

| Product | [Solvent System] | [Value] |

X-ray Crystallography for Absolute Structure Determination of Derivatives

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound, this method provides irrefutable proof of molecular structure, including the precise configuration and conformation of the molecule. The resulting crystal structures are fundamental in understanding the structure-property relationships of these novel compounds.

Single-Crystal X-ray Diffraction in Confirming Novel Architectures

The synthesis of novel derivatives of this compound often leads to complex molecular architectures that require absolute structural confirmation. Single-crystal X-ray diffraction is the gold standard for this purpose. By irradiating a single crystal of a derivative with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the determination of the electron density distribution within the crystal, which in turn reveals the precise location of each atom in the molecule.

This technique is indispensable when new synthetic routes are explored or when unexpected reaction products are formed. The detailed structural information obtained from single-crystal X-ray diffraction, such as bond lengths, bond angles, and torsion angles, provides conclusive evidence of the molecular structure. For instance, in the structural determination of related pyrimidine compounds, X-ray crystallography has been crucial in confirming the planar nature of the pyrimidine ring and the positions of various substituents. In the case of 2,4-dichloropyrimidine (B19661), the molecule is nearly planar, with the chlorine atoms only slightly deviating from the ring plane researchgate.net.

The data obtained from these experiments are typically presented in crystallographic information files (CIFs), which contain a wealth of information about the crystal structure. Below is a hypothetical interactive data table illustrating the kind of crystallographic data that could be obtained for a derivative of this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.823 |

| b (Å) | 7.471 |

| c (Å) | 20.193 |

| α (°) | 90 |

| β (°) | 94.87 |

| γ (°) | 90 |

| Volume (ų) | 1175.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.622 |

Note: The data in this table is illustrative and based on a related dichlorinated compound researchgate.net.

Addressing Structural Discrepancies in Crystallographic Data

While X-ray crystallography is a powerful tool, the interpretation of crystallographic data is not always straightforward and can sometimes lead to structural discrepancies. These can arise from various factors, including poor crystal quality, twinning, disorder, or errors in data processing and refinement. It is crucial to critically evaluate crystallographic data to ensure the reported structure is accurate.

One common issue is the misassignment of atoms, especially in cases of pseudosymmetry or when atoms have similar scattering factors. In pyrimidine derivatives, the nitrogen and carbon atoms within the ring have similar electron densities, which can potentially lead to misidentification if the data quality is not sufficiently high. Another potential discrepancy can arise from the incorrect assignment of substituent positions.

To address these potential issues, several validation tools and techniques are employed. The consistency of the determined structure with other experimental data, such as NMR spectroscopy and mass spectrometry, is a primary validation step. Furthermore, software programs are used to check the geometric plausibility of the determined structure, looking for unusual bond lengths, angles, or steric clashes. The refinement process itself includes metrics, such as the R-factor, which indicate the goodness of fit between the experimental diffraction data and the proposed structural model. In cases of severe errors or misinterpretations, it is essential to re-evaluate the raw diffraction data, potentially leading to a correction or even retraction of the initial structural model to maintain the integrity of the scientific record nih.gov.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For newly synthesized derivatives of this compound, elemental analysis serves as a crucial checkpoint to validate the proposed empirical formula. This technique provides the percentage composition of the individual elements (carbon, hydrogen, nitrogen, etc.) present in the molecule.

The process typically involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. From the masses of these products, the percentage of each element in the original sample can be calculated.

The experimentally determined elemental composition is then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the correctness of the empirical formula and the purity of the sample.

Below is an interactive data table showing a hypothetical comparison between the calculated and found elemental analysis data for a derivative of this compound.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 40.22 | 40.18 |

| Hydrogen (H) | 1.93 | 1.95 |

| Nitrogen (N) | 26.79 | 26.75 |

| Chlorine (Cl) | 33.92 | 33.88 |

Note: The data in this table is hypothetical and for illustrative purposes.

This validation is a standard and essential part of the characterization of any new chemical entity and is often required for publication in peer-reviewed scientific journals.

Intellectual Property and Patent Landscape for 2 2,4 Dichloropyrimidin 5 Yl Acetonitrile

Analysis of Patented Synthetic Routes and Process Innovations

Patents for chemical intermediates often focus on novel and inventive synthetic methods that offer improvements in yield, purity, cost-effectiveness, or environmental impact. For 2-(2,4-Dichloropyrimidin-5-yl)acetonitrile, patented innovations would likely revolve around the key steps of its synthesis: the formation of the pyrimidine (B1678525) ring, the introduction of the chloro-substituents, and the attachment of the acetonitrile (B52724) group at the 5-position.

While patents explicitly detailing the synthesis of this compound are not readily found, the patent literature for analogous 5-substituted 2,4-dichloropyrimidines reveals common strategies that would be applicable. The synthesis of the 2,4-dichloropyrimidine (B19661) core is a well-established process, often starting from uracil (B121893) or its derivatives, which are then chlorinated using agents like phosphorus oxychloride (POCl₃). Process innovations in this area often focus on improving the efficiency and safety of this chlorination step.

The introduction of a substituent at the 5-position of the pyrimidine ring is a critical step where innovation is frequently patented. For a compound like this compound, a plausible synthetic route could involve the Vilsmeier-Haack reaction on a suitable pyrimidine precursor to introduce a formyl group, which is then converted to the acetonitrile. Patents in this domain would likely cover specific catalysts, solvent systems, or purification techniques that enhance the efficiency of these transformations.

Innovations in the synthesis of related 2,4-dichloropyrimidine intermediates often center on:

Novel Catalytic Systems: The use of advanced catalysts to improve reaction rates and selectivity.

Continuous Flow Processes: Shifting from batch to continuous manufacturing for improved safety, consistency, and scalability.

Green Chemistry Approaches: The use of more environmentally friendly solvents and reagents to reduce the environmental footprint of the synthesis.

The following table summarizes representative patents for the synthesis of related 2,4-dichloropyrimidine derivatives, which provide a framework for understanding the potential patent landscape for this compound.

| Patent Number | Title | Key Innovation/Relevance | Assignee |

| US5525724A | Process for the preparation of chloropyrimidines | Describes an improved process for preparing chloropyrimidines from hydroxypyrimidines using phosphoryl chloride, which is a foundational reaction for the synthesis of the 2,4-dichloropyrimidine core. google.com | Not specified |

| WO2022090101A1 | Process for synthesis of 2,4-dichloro-5-aminopyrimidine | Details a commercial-scale synthetic process for a 5-substituted 2,4-dichloropyrimidine, highlighting innovations in the chlorination and subsequent reduction steps. bailey-walsh.com | Not specified |

Patent Literature on its Use as an Intermediate for Novel Chemical Entities

The value of an intermediate like this compound is intrinsically linked to the commercial success and patent protection of the final products derived from it. The 2,4-disubstituted pyrimidine scaffold is a common feature in many biologically active molecules.

The 2,4-dichloropyrimidine core is a versatile starting material in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The two chlorine atoms can be selectively displaced by various nucleophiles, allowing for the construction of complex molecules with diverse biological activities. The acetonitrile group at the 5-position can be a crucial pharmacophore or a handle for further chemical modifications.

Patents for novel pharmaceutical entities often include claims covering not only the final active pharmaceutical ingredient (API) but also the key intermediates used in their synthesis. While this compound is not always explicitly named, the patent literature for certain classes of pharmaceuticals, such as Epidermal Growth Factor Receptor (EGFR) inhibitors, describes the use of 5-substituted 2,4-dichloropyrimidines.

The following table presents examples of patents for pharmaceuticals where this compound or a closely related structure could serve as a key intermediate.

| Patent Number | Title | Therapeutic Area | Relevance to Intermediate |

| US8946235B2 | 2-(2,4,5-substituted-anilino) pyrimidine compounds | Oncology (EGFR inhibitors) | Describes pyrimidine compounds for treating cancers with EGFR mutations. The synthesis of these complex molecules often starts from 5-substituted 2,4-dichloropyrimidines. google.com |

| WO2013014448A1 | 2-(2,4,5-substituted-anilino) pyrimidine derivatives as egfr modulators useful for treating cancer | Oncology (EGFR modulators) | Relates to pyrimidine derivatives for treating cancers, where the core structure is built upon a substituted pyrimidine ring. google.com |

| WO2019207463A1 | 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors | Oncology (CDK inhibitors) | Discloses pyrimidine derivatives as CDK inhibitors, a class of drugs where the pyrimidine scaffold is a common feature. google.com |

In the agrochemical sector, pyrimidine derivatives are widely used as herbicides, fungicides, and insecticides. The 2,4-dichloropyrimidine moiety is a key component of several commercial pesticides. The nature of the substituent at the 5-position can significantly influence the biological activity and selectivity of the final product.

The patent literature in agrochemicals reveals a number of herbicides that are synthesized from 5-substituted 2,4-dichloropyrimidines. The acetonitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing access to a wide range of functional groups for the synthesis of novel agrochemicals.

Below is a table of representative patents in the agrochemical field where this compound could be a valuable intermediate.

| Patent Number | Title | Agrochemical Class | Relevance to Intermediate |

| US20120053053A1 | Pyrimidine derivatives and their use as herbicides | Herbicides | Discloses pyrimidine derivatives with herbicidal activity, showcasing the importance of the substituted pyrimidine core in this field. google.com |

| WO2014100444A1 | Herbicide containing aminopyralid, triclopyr (B129103) and organosilicone surfactant | Herbicides | While focused on a specific formulation, the underlying active ingredients often have heterocyclic cores that can be derived from intermediates like dichloropyrimidines. google.com |

Strategic Implications of Patent Expiration and New Filings

The patent strategy for a chemical intermediate is closely tied to the lifecycle of the patented end products. The expiration of patents on blockbuster drugs or widely used agrochemicals can create significant opportunities for manufacturers of the corresponding intermediates.

Patent Expiration: When a patent for a major pharmaceutical or agrochemical product expires, the market opens up to generic competition. This leads to a surge in demand for the key intermediates required to manufacture the generic versions. Companies that can produce this compound efficiently and cost-effectively would be well-positioned to supply the generic market. A robust and non-infringing synthetic process, potentially protected by its own process patent, would be a significant competitive advantage.

New Filings: The filing of new patents is a key indicator of ongoing innovation. For a chemical intermediate, new filings can take several forms:

Process Patents: As mentioned, new patents on improved synthetic routes can provide a competitive edge even after the composition of matter patent for the intermediate has expired. These patents can cover new catalysts, reaction conditions, or purification methods that lead to higher yields, lower costs, or a better environmental profile. profwurzer.com

Patents for New Uses: Discovering a new application for this compound as an intermediate for a novel class of pharmaceuticals or agrochemicals can lead to new patents. These "use patents" can extend the commercial life of the intermediate.

Patents for Downstream Products: The continuous filing of patents for new drugs and agrochemicals that incorporate the 2,4-dichloropyrimidine-5-yl scaffold ensures a sustained demand for intermediates like this compound. Monitoring these new filings can provide valuable insights into future market trends.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of dichloropyrimidines often involves reagents like phosphorus oxychloride and various chlorinating agents, which can present environmental and handling challenges. google.comchemicalbook.comresearchgate.net Future research will likely focus on developing greener, more sustainable synthetic pathways.

Key areas of investigation will include:

Catalytic Methods: Exploring novel catalytic systems to replace stoichiometric and often harsh chlorinating agents. This could involve transition-metal catalysis or organocatalysis to improve atom economy and reduce waste.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 2-(2,4-Dichloropyrimidin-5-yl)acetonitrile. Flow chemistry offers benefits such as improved safety, better control over reaction parameters, and easier scalability compared to traditional batch processing. researchgate.net

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds, thereby reducing the environmental footprint of the synthesis.

Process Optimization: Utilizing Design of Experiments (DoE) and other statistical methods to systematically optimize reaction conditions (e.g., temperature, pressure, catalyst loading) to maximize yield and purity while minimizing energy consumption and waste generation. A patent for the related compound 2,4-dichloro-5-aminopyrimidine highlights a finely controlled process to avoid decomposition and side products, indicating the need for such optimization in this class of compounds. google.com

| Improvement Area | Traditional Method | Future Sustainable Approach | Potential Benefits |

| Chlorination | Use of phosphorus oxychloride, thionyl chloride chemicalbook.com | Catalytic chlorination, electrochemical synthesis | Reduced waste, improved safety, higher atom economy |

| Process Type | Batch processing | Continuous flow chemistry | Enhanced safety, better scalability, precise control |

| Solvents | Volatile organic compounds (e.g., toluene) google.com | Green solvents (e.g., ionic liquids, bio-based solvents) | Reduced environmental impact, improved process safety |

| Optimization | Trial-and-error | Design of Experiments (DoE), process analytical technology (PAT) | Higher yields, improved purity, resource efficiency |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The this compound molecule possesses multiple reactive sites: the two chlorine atoms at the C2 and C4 positions of the pyrimidine (B1678525) ring and the active methylene (B1212753) group of the acetonitrile (B52724) moiety. The differential reactivity of the C2 and C4 positions to nucleophilic substitution is a key feature that can be exploited. Future research will aim to uncover novel transformations.

Prospective research avenues include:

Selective Functionalization: Developing highly selective methods for the stepwise substitution of the two chlorine atoms. This would allow for the controlled introduction of different functional groups at the C2 and C4 positions, creating a diverse library of polysubstituted pyrimidines.

Activation of the Acetonitrile Group: Exploring new reactions involving the cyano and adjacent methylene groups. This could include novel cycloaddition reactions or transformations mediated by transition metals to build complex heterocyclic systems. researchgate.net

Metal-Catalyzed Cross-Coupling: Expanding the range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-Cl bonds to form C-C, C-N, and C-O bonds, thereby accessing a wider array of complex molecular architectures.

Photoredox Catalysis: Utilizing photoredox catalysis to enable previously inaccessible transformations under mild conditions, potentially leading to novel reactivity patterns for both the pyrimidine core and the acetonitrile side chain.

Expanding the Scope of its Application as a Versatile Synthetic Building Block

Building upon its diverse reactivity, this compound is an ideal scaffold for the synthesis of high-value molecules. Its role as a versatile building block is a major area for future exploration. researchgate.net

Key application targets include:

Medicinal Chemistry: Using the compound as a starting material for the synthesis of novel kinase inhibitors, antivirals, and other biologically active molecules. The pyrimidine core is a well-established pharmacophore in numerous approved drugs.

Agrochemicals: Designing and synthesizing new herbicides, fungicides, and insecticides, as pyrimidine derivatives are prevalent in modern agrochemicals.

Materials Science: Incorporating the dichloropyrimidine acetonitrile moiety into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), leveraging the electron-deficient nature of the pyrimidine ring.

Combinatorial Chemistry: Employing the scaffold in combinatorial chemistry and high-throughput synthesis to rapidly generate large libraries of compounds for screening in drug discovery and other fields.

Integration with Machine Learning and AI in Reaction Prediction and Optimization

The intersection of synthetic chemistry and artificial intelligence (AI) offers powerful tools to accelerate research and development. mdpi.com Applying these technologies to this compound can significantly enhance its utility.

Future directions in this domain involve:

Reaction Outcome Prediction: Utilizing machine learning (ML) models trained on large reaction databases to predict the most likely products, yields, and optimal conditions for reactions involving this compound. acs.orgrjptonline.org This can minimize trial-and-error experimentation. researchgate.net

Retrosynthetic Analysis: Employing AI-powered retrosynthesis tools to identify novel and efficient synthetic routes to complex target molecules starting from this compound.

Process Optimization: Integrating AI algorithms with automated synthesis platforms to enable real-time optimization of reaction parameters, leading to improved yields and reduced development time. preprints.org AI can analyze complex, non-linear relationships between variables that are difficult for humans to discern. rjptonline.org

Discovery of New Reactions: Using predictive models to explore hypothetical reactions and reactivity patterns, potentially leading to the discovery of entirely new chemical transformations for this class of compounds. nih.govresearchgate.net

| AI/ML Application | Objective | Potential Impact |

| Reaction Prediction | Forecast products and yields of unknown reactions. acs.org | Reduces the number of failed experiments; accelerates discovery. |

| Condition Optimization | Identify optimal temperature, solvent, and catalyst. preprints.org | Maximizes reaction efficiency and minimizes resource use. |

| Retrosynthesis Planning | Propose novel synthetic pathways to target molecules. | Enables the synthesis of complex structures more efficiently. |

| New Reactivity Discovery | Elucidate novel reaction mechanisms and transformations. nih.gov | Expands the synthetic chemist's toolbox. |

Potential in the Development of Next-Generation Chemical Probes and Precursors for Targeted Research Applications

Chemical probes are essential tools for studying biological systems. The structural features of this compound make it a promising precursor for the development of sophisticated molecular probes. researchgate.net

Future research will likely focus on:

Fluorescent Probes: Attaching fluorophores to the pyrimidine core through selective substitution of one of the chlorine atoms. The resulting probes could be used to visualize specific cellular components or processes.

Affinity-Based Probes: Designing probes that can covalently bind to specific protein targets. The dichloropyrimidine moiety can act as a reactive group that forms a covalent bond with nucleophilic residues (e.g., cysteine) in a protein's active site.

Photoaffinity Labels: Incorporating photoreactive groups into the molecule to create probes that can be used to map protein-ligand interactions upon photoactivation.

Precursors for PET Ligands: Modifying the structure to incorporate isotopes (e.g., ¹⁸F) for use in Positron Emission Tomography (PET) imaging, enabling non-invasive visualization of biological targets in vivo. The development of such tools is crucial for dissecting the biology of targets like transporters or enzymes in disease models. nih.gov

By pursuing these multifaceted research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a powerful tool for innovation across chemistry, biology, and materials science.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(2,4-dichloropyrimidin-5-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, alkylation of pyrimidine derivatives with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) is common. Optimization involves solvent selection (aprotic solvents like DMF enhance yield by reducing hydrolysis), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for pyrimidine:chloroacetonitrile) . Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) ensures high purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm; acetonitrile CH₂ at δ 3.8–4.2 ppm).

- FTIR : Detect nitrile stretch (ν ≈ 2230 cm⁻¹) and pyrimidine ring vibrations (ν ≈ 1600 cm⁻¹).

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 216.0) and assess purity (>95%) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to volatile nitrile emissions. Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with sodium bicarbonate and absorbed via inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions of this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electron density distribution, identifying reactive sites (e.g., C5 on pyrimidine for nucleophilic attack). Solvent effects (PCM model) and transition-state analysis guide regioselectivity in Suzuki-Miyaura couplings or SNAr reactions .

Q. What strategies resolve contradictions in spectroscopic data for intermediates derived from this compound?

- Methodology : Cross-validate data using complementary techniques:

- X-ray crystallography for unambiguous structural confirmation.

- 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., diastereomers in cycloadducts).

- Isotopic labeling (e.g., ¹⁵N) to trace reaction pathways and validate mechanistic hypotheses .

Q. How can reaction yields be improved in multi-step syntheses involving this compound?

- Methodology :

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface modeling.

- Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., nitrile alkylation).

- In situ monitoring : Use PAT (Process Analytical Technology) like ReactIR to track intermediate formation and minimize side reactions .

Notes

- Contradictions : highlights aprotic solvents improve yield, while emphasizes acetonitrile’s dual role as solvent/reactant. Researchers should pre-screen solvents based on reaction mechanism.

- Safety : Despite similarities to 2-(2,5-dichlorophenyl)acetonitrile ( ), ensure toxicity data are compound-specific.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.